N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921926-98-9
VCID: VC5447361
InChI: InChI=1S/C18H16BrN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C18H16BrN3O3S2
Molecular Weight: 466.37

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

CAS No.: 921926-98-9

Cat. No.: VC5447361

Molecular Formula: C18H16BrN3O3S2

Molecular Weight: 466.37

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide - 921926-98-9

Specification

CAS No. 921926-98-9
Molecular Formula C18H16BrN3O3S2
Molecular Weight 466.37
IUPAC Name N-(4-bromophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C18H16BrN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key SOMRGNYLMFQNIA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Synthesis and Reaction Pathways

The synthesis of N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multistep protocols to construct the thiazole core and introduce functional groups. A representative route begins with the formation of the sulfonamide intermediate. For example, 4-methylbenzenesulfonamide derivatives are synthesized by reacting 2-methoxyaniline with tosyl chloride in the presence of potassium carbonate . This intermediate undergoes alkylation with ethyl bromoacetate to yield ethyl 2-(N-(2-methoxyphenyl)-4-methylphenylsulfonamido)acetate, followed by hydrolysis to produce the corresponding acetic acid derivative .

The thiazole ring is subsequently constructed via cyclization reactions. In analogous syntheses, HATU-mediated coupling activates carboxylic acids for amide bond formation with amines, such as 4-bromoaniline . For instance, compound 7f (a structural analog) was synthesized by reacting 2-(N-(2-methoxyphenyl)-4-methylphenylsulfonamido)acetic acid with 2-bromoaniline under peptide coupling conditions . The final step often involves purification via flash chromatography or recrystallization, yielding the target compound in moderate-to-high purity .

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Tosylamide derivativeK₂CO₃, DMF, rt, 10 min67
Ethyl ester intermediateEthyl bromoacetate, K₂CO₃, rt, 2 h96
Acetic acid derivativeNaOH (2.5 N), reflux, 6 h86
Final acetamide productHATU, DMF, rt, 3 h72–89

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, the 1H^1H NMR spectrum of analog 7f exhibits characteristic signals: a singlet at δ 9.45 ppm for the amide NH, aromatic protons between δ 7.75–6.93 ppm, and a methyl group at δ 2.41 ppm . The 13C^{13}C NMR spectrum confirms carbonyl carbons at δ 166.85 ppm (amide) and δ 155.69 ppm (sulfonamide) . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 489.0480 (calculated 489.0478) .

Table 2: Selected Spectroscopic Data for Analogous Compounds

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)HRMS (m/z)
7f9.45 (s, 1H), 7.75–6.93 (m, 12H), 2.41 (s)166.85, 155.69, 143.41, 132.64, 20.98489.0480 [M+H]⁺
7k12.06 (s, 1H), 7.54–6.93 (m, 10H), 2.41 (s)166.95, 155.64, 143.20, 137.62, 20.96418.0892 [M+H]⁺

Physicochemical Properties

N-(4-Bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a solid at room temperature, though its exact melting point remains unreported. The compound’s solubility varies with solvent polarity; it is sparingly soluble in water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The presence of the sulfonamide group enhances hydrogen-bonding capacity, influencing its crystallinity and stability .

Table 3: Physicochemical Profile

PropertyValueReference
Molecular formulaC₁₈H₁₆BrN₃O₃S₂
Molecular weight466.37 g/mol
LogP (partition coefficient)Estimated 3.2 (calculated)
Hydrogen bond donors3
Hydrogen bond acceptors6

Future Research Directions

  • Pharmacological Profiling: Systematic evaluation of the compound’s antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationships (SAR): Modifying the bromophenyl or sulfonamide groups to enhance potency and selectivity.

  • Target Identification: Employing proteomic or genomic approaches to identify molecular targets.

  • Formulation Development: Improving solubility and bioavailability through prodrug design or nanocarrier systems.

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